molecular formula C19H21BCl2N2O3 B1442606 1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 1400222-60-7

1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B1442606
CAS No.: 1400222-60-7
M. Wt: 407.1 g/mol
InChI Key: XEOMSPNMAAIYIY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, also known as DCDPU, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, including compounds similar to 1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, have been studied for their corrosion inhibition properties. Research indicates that such compounds are efficient corrosion inhibitors for mild steel in acidic solutions, primarily through adsorption on the steel surface to form a protective layer (Mistry, Patel, Patel, & Jauhari, 2011).

Synthesis and Biological Activity

Urea derivatives, including those structurally related to this compound, have been synthesized and investigated for various biological activities. Some derivatives exhibit good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Inhibition of Translation Initiation

Symmetrical N,N'-diarylureas, which share structural features with the chemical , have been identified as activators of the eIF2α kinase and have demonstrated potential in inhibiting cancer cell proliferation. These findings suggest a role in the development of anti-cancer agents (Denoyelle, Chen, Chen, Wang, Klosi, Halperin, Aktas, & Chorev, 2012).

Accelerating Effect in Epoxy Systems

Urea derivatives, similar to this compound, have been studied for their accelerating effects in epoxy/dicyandiamide systems. These compounds significantly influence the curing reaction kinetics and improve the adhesive strength of the system (Wu Fei, 2013).

Photodecomposition Studies

Research on photodecomposition of substituted phenylureas, including compounds structurally related to this compound, has been conducted to understand their degradation under ultraviolet light or sunlight. These studies are essential for assessing the environmental impact of these compounds (Jordan, join, Day, & Clerx, 1964).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BCl2N2O3/c1-18(2)19(3,4)27-20(26-18)12-6-5-7-13(10-12)23-17(25)24-14-8-9-15(21)16(22)11-14/h5-11H,1-4H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOMSPNMAAIYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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